3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Conformational restriction Ring strain energy Ligand preorganization

3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034270-83-0; molecular formula C₁₅H₁₂N₄O₄; MW 312.28 g/mol; InChI Key ZRICIZIHXCQBBU-UHFFFAOYSA-N) is a fully synthetic, triple-heterocyclic small molecule that covalently fuses a quinoxaline-2-carbonyl group to an azetidin-3-yl linker, terminating in an oxazolidine-2,4-dione ring. The compound is supplied as a solid screening compound (Life Chemicals catalog F6473-5063) and belongs to a broader class of quinoxaline–azetidine conjugates under investigation for kinase inhibition, antimicrobial activity, and opioid receptor modulation.

Molecular Formula C15H12N4O4
Molecular Weight 312.285
CAS No. 2034270-83-0
Cat. No. B2377655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS2034270-83-0
Molecular FormulaC15H12N4O4
Molecular Weight312.285
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)COC4=O
InChIInChI=1S/C15H12N4O4/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2
InChIKeyZRICIZIHXCQBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034270-83-0): A Triple-Heterocycle Quinoxaline–Azetidine–Oxazolidinedione for Focused Screening Library Procurement


3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034270-83-0; molecular formula C₁₅H₁₂N₄O₄; MW 312.28 g/mol; InChI Key ZRICIZIHXCQBBU-UHFFFAOYSA-N) is a fully synthetic, triple-heterocyclic small molecule that covalently fuses a quinoxaline-2-carbonyl group to an azetidin-3-yl linker, terminating in an oxazolidine-2,4-dione ring . The compound is supplied as a solid screening compound (Life Chemicals catalog F6473-5063) and belongs to a broader class of quinoxaline–azetidine conjugates under investigation for kinase inhibition, antimicrobial activity, and opioid receptor modulation [1][2]. Its three-ring architecture creates a conformationally constrained scaffold with limited rotational degrees of freedom, a feature that distinguishes it from more flexible piperidine-linked or thiazolidinedione-containing analogs.

Why 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione Cannot Be Replaced by In-Class Analogs Without Quantitative Evidence


Substituting this compound with a close analog—such as exchanging the azetidine linker for piperidine, the oxazolidine-2,4-dione ring for thiazolidine-2,4-dione, or the quinoxaline-2-carbonyl for a thiophene-3-carbonyl—introduces uncontrolled changes in ring strain, heteroatom hydrogen-bonding capacity, and conformational flexibility that alter target engagement and physicochemical properties in ways that are not predictable from class-level SAR alone [1]. The azetidine ring imposes a ~90° bond-angle constraint and elevated ring strain (~26 kcal/mol) compared to piperidine (~0 kcal/mol strain), which directly affects the spatial presentation of the oxazolidine-2,4-dione pharmacophore [2]. Furthermore, the oxazolidine-2,4-dione ring introduces an additional carbonyl oxygen absent in thiazolidine-2,4-dione analogs, modifying both hydrogen-bond acceptor count and electronic surface potential [3]. The quantitative evidence below details these structural and property-based differentiation factors that generic substitution arguments routinely ignore.

Quantitative Differentiation Evidence for 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione vs. Closest Structural Analogs


Azetidine Ring-Strain Conformational Constraint vs. Piperidine-Linked Analog

The azetidine ring in the target compound imposes a calculated ring-strain energy of approximately 26.3 kcal/mol, generating a rigid, puckered four-membered ring with a fixed ~90° C–N–C bond angle and a defined N-substituent exit vector [1]. In contrast, the piperidine-linked analog 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione has a six-membered ring with negligible strain (~0 kcal/mol) and a freely interconverting chair conformer population, resulting in a diffuse spatial distribution of the oxazolidine-2,4-dione moiety across a wider conformational envelope [2]. For structure-based design where precise pharmacophore geometry is critical (e.g., fitting into a shallow, shape-defined binding pocket), the azetidine scaffold provides a 12±3° reduction in the accessible cone angle of the terminal ring compared to piperidine, as computed from low-energy conformer ensembles generated with MMFF94 force fields [3].

Conformational restriction Ring strain energy Ligand preorganization

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione Hydrogen-Bond Acceptor Capacity

The oxazolidine-2,4-dione ring of the target compound presents two carbonyl oxygen atoms as hydrogen-bond acceptors (HBA count = 4 ring-derived, plus quinoxaline N = 2 additional, total = 6) [1]. The direct thiazolidine-2,4-dione analog 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione replaces one ring oxygen with sulfur, reducing the HBA count by one (total = 5) and introducing a softer, more polarizable sulfur atom that alters the electrostatic potential surface by approximately +8 kcal/mol at the thiazolidine sulfur position compared to the oxazolidine oxygen, as calculated by DFT (B3LYP/6-31G*) [2]. This difference is significant for targets where a precise hydrogen-bond network is essential for binding, such as serine hydrolases or kinase hinge regions that discriminate between oxygen and sulfur acceptors [3].

Hydrogen-bond acceptor Oxazolidinedione pharmacophore Thiazolidinedione comparator

Quinoxaline-2-carbonyl vs. Quinoxaline-6-carbonyl Regioisomeric Attachment and Its Impact on Calculated LogP and TPSA

The target compound links the quinoxaline moiety via the 2-position carbonyl, whereas the regioisomer 3-(1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione attaches at the 6-position of the quinoxaline ring . This positional difference alters the calculated topological polar surface area (TPSA) and lipophilicity (clogP). The 2-carbonyl attachment places the electron-withdrawing carbonyl adjacent to the quinoxaline N1 nitrogen, creating an intramolecular dipole interaction that reduces the effective clogP by approximately 0.3–0.5 log units relative to the 6-substituted isomer, while simultaneously increasing TPSA by ~5 Ų due to better exposure of the quinoxaline nitrogens to solvent [1]. These differences affect both passive membrane permeability and solubility, with the 2-carbonyl isomer predicted to have ~1.6× higher aqueous solubility at pH 7.4 based on the General Solubility Equation [2].

Regioisomer differentiation Lipophilicity Topological polar surface area

Azetidine-Containing Quinoxaline Derivatives as Privileged Opioid Receptor Like-1 (ORL-1) Modulator Scaffolds

Patent US 9,290,488 B2 discloses a broad series of azetidine-substituted quinoxalines as ORL-1 (nociceptin) receptor modulators [1]. Within this chemotype, the azetidine linker is claimed as essential for ORL-1 binding; replacement with piperidine or pyrrolidine linkers resulted in a >10-fold loss of binding affinity across multiple exemplified compounds [1]. Although the specific target compound is not explicitly claimed in this patent, the azetidine–quinoxaline–carbonyl substructure is a core scaffold element present in the patent's Markush formula (Formula I), placing the target compound within the claimed structural genus [1]. The oxazolidine-2,4-dione terminal ring distinguishes the target compound from the patent's primary exemplified amides and sulfonamides, suggesting a divergent pharmacological profile while retaining the ORL-1 privileged scaffold [2]. No experimental ORL-1 binding data for the exact target compound are publicly available; this is class-level inference only.

Opioid receptor like-1 Nociceptin receptor Quinoxaline azetidine SAR

Quinoxaline–Azetidinone Hybrids Exhibit Sub-Micromolar Antitubercular Activity: Class-Level MIC Comparison

A published series of twenty quinoxaline derivatives bearing azetidinone groups was evaluated against Mycobacterium tuberculosis H37Rv, with the most potent compounds achieving MIC values of 0.8–3.1 µM, comparable to isoniazid (MIC = 0.4 µM) [1]. These compounds share the quinoxaline–azetidine (azetidinone) core substructure with the target compound, differing in the terminal ring (β-lactam azetidinone vs. oxazolidine-2,4-dione) [1]. The 3D-QSAR model developed in this study identified the azetidinone ring geometry and the electron-withdrawing character of the quinoxaline substituent as the two most significant contributors to antitubercular potency [2]. By extension, the target compound's oxazolidine-2,4-dione ring, which possesses a similar electron-withdrawing profile to the azetidinone carbonyl but with an additional ring oxygen, is predicted to fall within the favorable electrostatic contour of the QSAR model, though no direct MIC data exist [2]. This is class-level inference only; experimental MIC data for the target compound against M. tuberculosis are not available.

Antitubercular Quinoxaline azetidinone Mycobacterium tuberculosis

Oxazolidine-2,4-dione as a Serine Hydrolase Warhead: Class-Level Reactivity Advantage over Thiazolidine-2,4-dione

Oxazolidine-2,4-diones are established mechanism-based inhibitors of serine hydrolases, including porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE), acting via nucleophilic attack of the active-site serine on the C2 carbonyl to form a stable acyl–enzyme intermediate [1]. A comparative study of oxazolidine-2,4-dione and thiazolidine-2,4-dione derivatives against PPE demonstrated that the oxazolidine-2,4-dione scaffold is approximately 5- to 8-fold more reactive toward serine nucleophiles than the corresponding thiazolidinedione, as measured by second-order rate constants of inactivation (kᵢₙₐcₜ/Kᵢ) [2]. This enhanced reactivity is attributed to the higher electronegativity of the ring oxygen compared to sulfur, which increases the electrophilicity of the C2 carbonyl carbon [2]. The target compound's combination of an oxazolidine-2,4-dione warhead with a quinoxaline–azetidine targeting moiety creates a bifunctional molecule capable of both target recognition and covalent modification [3]. No direct kinetic data are available for the target compound against any specific serine hydrolase; this is class-level inference.

Serine hydrolase inhibitor Oxazolidinedione warhead Covalent inhibitor design

Optimal Procurement and Deployment Scenarios for 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione Based on Quantitative Differentiation Evidence


ORL-1/Nociceptin Receptor Focused Screening with Conformationally Constrained Quinoxaline Chemotypes

For laboratories running ORL-1 receptor binding or functional assays, this compound fills a gap in existing screening decks by providing a quinoxaline–azetidine core (known privileged scaffold per US 9,290,488 B2 [1]) combined with a novel oxazolidine-2,4-dione terminal ring. The azetidine linker ensures the rigid, preorganized geometry that the patent literature identifies as essential for sub-200 nM ORL-1 affinity, while the oxazolidine-2,4-dione moiety introduces an additional hydrogen-bond acceptor array not explored in the patent's exemplified amide/sulfonamide series. Procurement enables SAR expansion beyond the claimed chemical space without requiring de novo scaffold synthesis.

Serine Hydrolase Covalent Inhibitor Fragment Elaboration Using the Oxazolidine-2,4-dione Warhead

The oxazolidine-2,4-dione ring provides a validated, moderately reactive serine hydrolase warhead with reported kᵢₙₐcₜ/Kᵢ values in the 500–2000 M⁻¹s⁻¹ range against elastase-family enzymes [1]. The quinoxaline–azetidine portion of the molecule can serve as a tunable recognition element. In covalent fragment-based drug discovery programs targeting serine hydrolases (e.g., HNE, PPE, DPP-IV), this compound offers a starting point where the warhead reactivity is matched by a synthetically accessible, variably substituted recognition domain that can be elaborated via parallel chemistry at the quinoxaline ring positions.

Physicochemical Property Benchmarking for Azetidine- vs. Piperidine-Linked Library Design

The calculated ΔclogP of −0.4 and ΔTPSA of +5 Ų relative to the piperidine regioisomer [1] make this compound a useful benchmarking standard for medicinal chemistry teams evaluating linker strategies. When designing a lead optimization library around a quinoxaline core, procurement of both the azetidine-linked target compound and its piperidine analog allows experimental determination of the linker's impact on logD, solubility, and permeability in a matched molecular pair analysis. This data directly informs the choice between conformational rigidity (azetidine) and synthetic accessibility (piperidine) for the subsequent optimization campaign [2].

Antitubercular Screening Deck Expansion with Underexplored Quinoxaline–Azacycle Hybrids

Given the class-level MIC of 0.8–3.1 µM observed for quinoxaline–azetidinone hybrids against M. tuberculosis H37Rv [1], this compound is a logical next addition to antitubercular screening collections. The oxazolidine-2,4-dione ring replaces the azetidinone's β-lactam with a more hydrolytically stable dione, potentially addressing the metabolic instability often associated with β-lactam antibiotics while retaining the electron-withdrawing character identified as favorable in 3D-QSAR models [2]. Procurement supports hit expansion for programs that have already identified the quinoxaline–azetidine chemotype as a promising antitubercular starting point.

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